
1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both dichlorobenzyl and hydroxy-naphthyl groups in its structure suggests potential biological activity and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea typically involves the reaction of 2,4-dichlorobenzylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a naphthoquinone derivative, while substitution of chlorine atoms may result in various substituted benzyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The presence of the hydroxy-naphthyl group suggests potential interactions with aromatic amino acids in protein active sites.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorobenzyl)-3-(1-naphthyl)urea: Lacks the hydroxy group, which may affect its biological activity.
1-(2,4-Dichlorobenzyl)-3-(7-methoxy-1-naphthyl)urea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical reactivity and biological interactions.
1-(2,4-Dichlorobenzyl)-3-(4-hydroxyphenyl)urea: Contains a phenyl group instead of a naphthyl group, which may influence its overall properties.
Uniqueness
The presence of both dichlorobenzyl and hydroxy-naphthyl groups in 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea makes it unique compared to similar compounds. These functional groups can contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
648420-39-7 |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-6-4-12(16(20)8-13)10-21-18(24)22-17-3-1-2-11-5-7-14(23)9-15(11)17/h1-9,23H,10H2,(H2,21,22,24) |
InChIキー |
OJGHSCDHTGTBNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



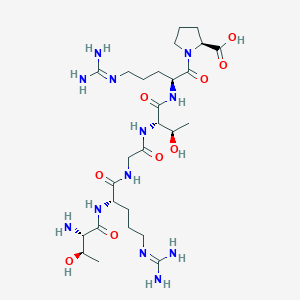
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
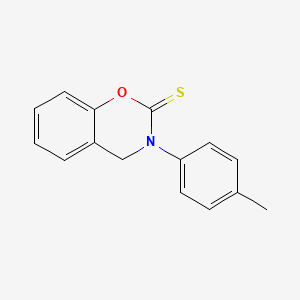
![Benzene, 1,4-dimethoxy-2-[(phenylmethyl)thio]-](/img/structure/B12591177.png)

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
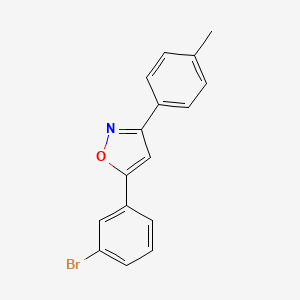
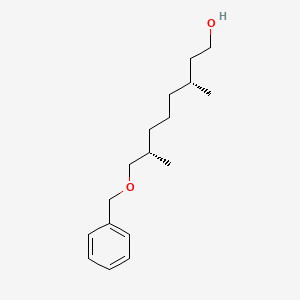

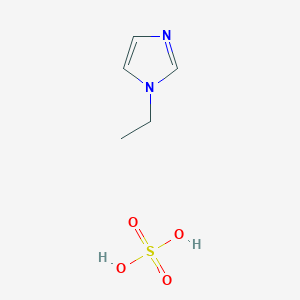

![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)
![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
